molecular formula C7H13NO3 B15209427 (2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate

(2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B15209427
M. Wt: 159.18 g/mol
InChI Key: JMHQESARJMGVCZ-WDSKDSINSA-N
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Description

(2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxyl group and an ethyl ester group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as L-proline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or potassium permanganate.

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Substitution: SOCl2 or PBr3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate: A diastereomer with different stereochemistry at the 4-position.

    (2R,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate: Another diastereomer with different stereochemistry at the 2-position.

    Ethyl 4-hydroxyproline: A structurally similar compound with a proline backbone.

Uniqueness

(2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

JMHQESARJMGVCZ-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)O

Canonical SMILES

CCOC(=O)C1CC(CN1)O

Origin of Product

United States

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